molecular formula C17H20F3N3O B3135127 4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 400086-55-7

4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B3135127
CAS RN: 400086-55-7
M. Wt: 339.35 g/mol
InChI Key: OSRDCIPSIJGWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring attached to it through an ether linkage. The phenyl ring has a tert-butyl group attached to it. The pyrimidine ring also has a trifluoromethyl group and a dimethylamine group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the phenyl ring, and the various functional groups attached to them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography can be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms and the electron-withdrawing trifluoromethyl group. It could potentially undergo a variety of reactions including electrophilic aromatic substitution on the phenyl ring or nucleophilic substitution at the trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidine ring and the nonpolar tert-butyl group could give it a range of solubility in different solvents. The presence of the nitrogen atoms could also give it basic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the polar pyrimidine ring and the nonpolar tert-butyl group could allow it to interact with a variety of biological molecules .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-16(2,3)11-6-8-12(9-7-11)24-14-10-13(17(18,19)20)21-15(22-14)23(4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRDCIPSIJGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(4-tert-butylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.